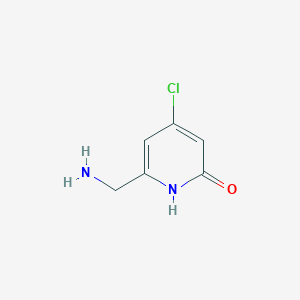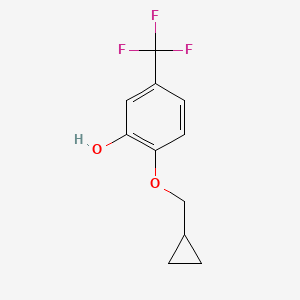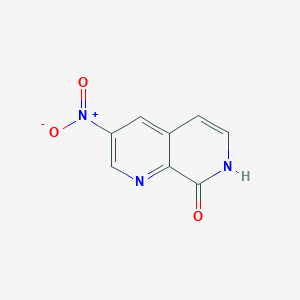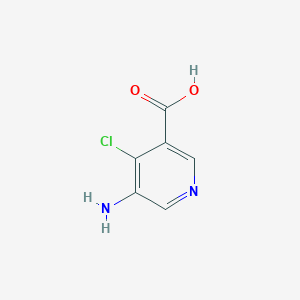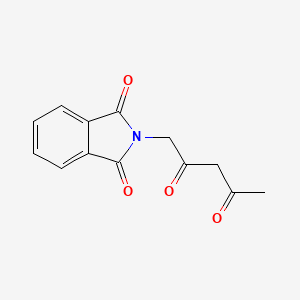
2,3-Bis(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(dimethylamino)phenol is an organic compound characterized by the presence of two dimethylamino groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. One method includes adding a 48% dimethylamine aqueous solution to resorcinol in an autoclave, followed by heating to 200°C until the reaction is complete. The product is then extracted and purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Bis(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Bis(dimethylamino)phenol involves its interaction with various molecular targets. The dimethylamino groups can donate electron density, making the compound a good nucleophile. This property allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)phenol: Similar structure but with only one dimethylamino group.
2-(Dimethylamino)phenol: Another similar compound with the dimethylamino group in a different position.
Uniqueness: 2,3-Bis(dimethylamino)phenol is unique due to the presence of two dimethylamino groups, which enhance its nucleophilicity and reactivity compared to its mono-substituted counterparts .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2,3-bis(dimethylamino)phenol |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-6-5-7-9(13)10(8)12(3)4/h5-7,13H,1-4H3 |
Clé InChI |
QVQKXHWNDBPYOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


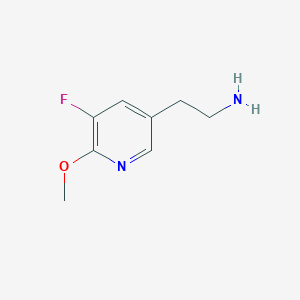
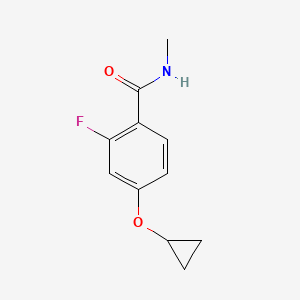
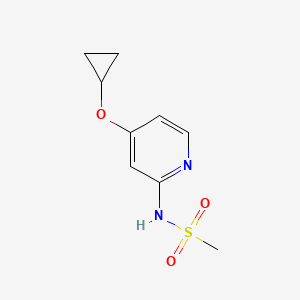
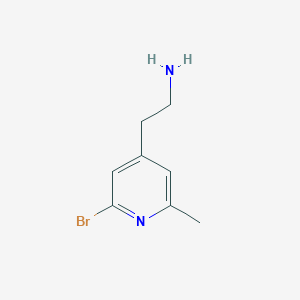
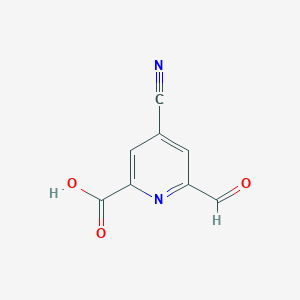

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
